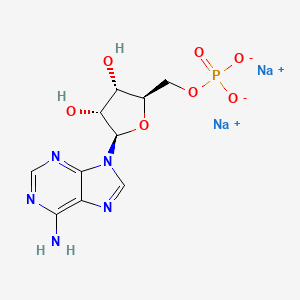

![molecular formula C14H10ClFO3 B1328840 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1019348-55-0](/img/structure/B1328840.png)

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a compound that can be associated with benzyl-type radicals, which are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, they provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

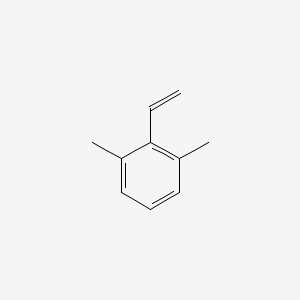

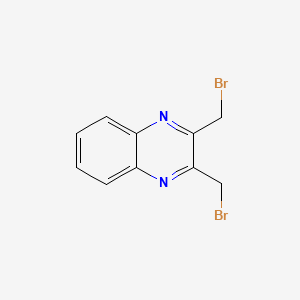

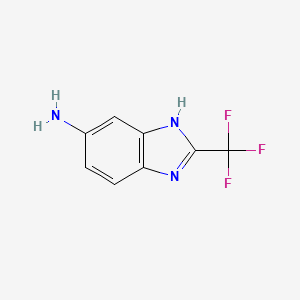

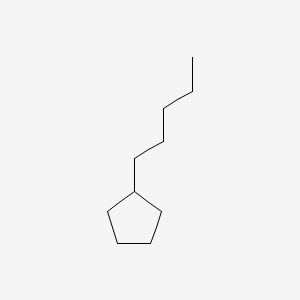

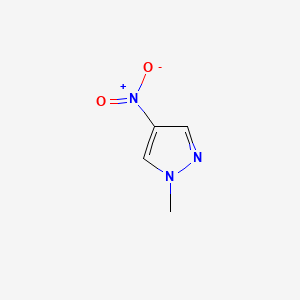

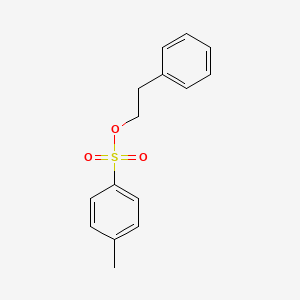

The synthesis of related compounds often involves the use of precursor molecules such as 2-chloro-4-fluorotoluene, which can be transformed into benzyl-type radicals through processes like corona discharge . Additionally, molecular salts of related compounds like 2-chloro-4-nitrobenzoic acid have been synthesized using a crystal engineering approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Furthermore, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination suggests a multi-step synthetic route that could be adapted for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid .

Molecular Structure Analysis

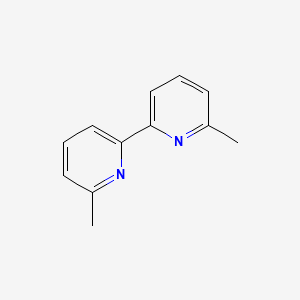

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the crystal structures of various molecular salts of 2-chloro-4-nitrobenzoic acid were determined using this technique . Similarly, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provides insights into the molecular conformation and intramolecular interactions that could be present in 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid .

Chemical Reactions Analysis

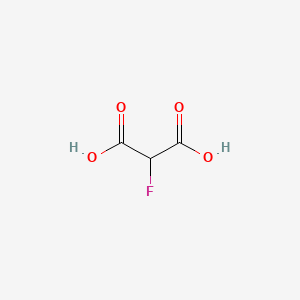

The reactivity of related compounds can shed light on the potential chemical reactions of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, indicating that halogenated benzoic acids can participate in a range of chemical transformations . Additionally, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent suggests that halogen exchange reactions could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. The presence of halogen bonds in the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid highlights the role of such interactions in the stability of the crystal lattice . Moreover, the detection of N-acetylcysteinyl conjugates as minor metabolites in the urine following the administration of fluorobenzyl alcohols indicates the metabolic fate of such compounds in biological systems .

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

- 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and similar compounds are studied for their metabolism and excretion in biological systems. For instance, research on 2-, 3-, and 4-fluorobenzyl alcohols has shown that their major metabolites are glycine conjugates of corresponding benzoic acids, with a minor proportion being N-acetylcysteinyl conjugates, indicating complex metabolic pathways (Blackledge, Nicholson, & Wilson, 2003).

Adsorption Studies

- Adsorption behaviors of benzoic acids, including 2-fluorobenzoic acid, on electrodes in acidic media have been investigated, shedding light on the molecular interactions of these compounds with metal surfaces (Ikezawa, Yoshida, & Ariga, 2006).

Photodecomposition Research

- Studies on chlorobenzoic acids, including 2-chlorobenzoic acid, have explored their photodecomposition, revealing how sunlight and UV irradiation lead to the formation of hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Thermodynamic Property Evaluation

- Research has been conducted to evaluate the thermodynamic properties of halogenosubstituted benzoic acids, including those with fluoro and chloro substituents. This is crucial for understanding their behavior in various chemical reactions and environments (Zherikova & Verevkin, 2019).

Quantum Chemistry and Pattern Recognition

- Quantum chemistry and pattern recognition methods have been applied to study a range of substituted benzoic acids. This approach helps in understanding the physicochemical properties and metabolic fates of these compounds, including those similar to 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Ghauri et al., 1992).

Drug Discovery Applications

- 2-Chloro-4-nitrobenzoic acid, a compound related to 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, has been used as a building block in drug discovery, particularly in the synthesis of molecular salts and cocrystals for the treatment of HIV and immune deficiency diseases (Oruganti et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKDSLBPQUOAMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)